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Compound of Interest

Compound Name:
[2-(2-Phenylmorpholin-4-

yl)ethyl]amine

CAS No.: 1082248-83-6

Cat. No.: B1418326

Get Quote

Introduction & Chemical Context
The target molecule, [2-(2-Phenylmorpholin-4-yl)ethyl]amine (MW: 206.29 g/mol ), consists

of a 2-phenylmorpholine core

-alkylated with an ethylamine chain.

Critical Structural Feature: The C2 position on the morpholine ring is a chiral center. Unless

stereoselective synthesis was employed, the sample is likely a racemic mixture (

).

Analytical Challenge: The morpholine ring protons are diastereotopic due to the C2-phenyl

group. In low-field NMR, these may appear as broad multiplets, but high-field NMR (≥400

MHz) reveals complex coupling patterns that must be distinguished from impurities.
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Experimental Protocols
Sample Preparation
Objective: Minimize aggregation and exchangeable proton broadening.

Mass Spectrometry (ESI-MS):

Dissolve 0.1 mg of sample in 1 mL of Methanol (LC-MS grade).

Add 0.1% Formic Acid to facilitate protonation (

).

Caution: Avoid high concentrations of acetonitrile, which can suppress ionization of

primary amines in some sources.

NMR Spectroscopy:

Solvent Selection: Use Chloroform-d (

) (99.8% D) for optimal resolution of the morpholine ring protons.

Alternative: Use DMSO-

if the sample is an HCl salt (free base may carbonate in air; DMSO suppresses this).

Concentration: 5–10 mg in 600 µL solvent.

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble salts.

Analytical Workflow
The following diagram outlines the logical flow for validating the structure, ensuring no step is

skipped.
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Figure 1: Step-by-step characterization workflow ensuring structural integrity before purity

assignment.

Mass Spectrometry Analysis
Ionization & Exact Mass

Method: Electrospray Ionization (ESI) in Positive Mode.

Theoretical Exact Mass (

): 206.1419 Da.

Observed Ion (

): 207.1492 Da.

Fragmentation Pathways (MS/MS)
Fragmentation is dominated by the stability of the morpholine ring and the labile ethylamine tail.

Primary Loss: Loss of ammonia (

, -17 Da) from the primary amine tail is characteristic.

Secondary Loss: Cleavage of the ethyl chain (

).

Diagnostic Ion: The tropylium ion (

91) confirms the presence of the phenyl group.
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Figure 2: Predicted ESI-MS/MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)
Characterization
1H NMR Interpretation ( , 400 MHz)
The spectrum is divided into three distinct regions: Aromatic, Morpholine Ring, and Ethylamine

Chain.

Expert Insight: The morpholine ring adopts a chair conformation with the phenyl group in the

equatorial position to minimize steric strain. This renders the axial and equatorial protons on

the ring chemically non-equivalent.
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Region
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

Aromatic 7.20 – 7.40 Multiplet 5H Ar-H

Phenyl ring

protons

(overlapping).

Benzylic 4.45 – 4.55 dd 1H
O-CH-Ph

(C2)

Deshielded

by Oxygen

and Phenyl

ring.

Characteristic

"doublet of

doublets" due

to coupling

with C3

axial/equatori

al protons.

Ether 3.80 – 4.00 Multiplet 1H O-CH (C6 eq)

Equatorial

proton near

oxygen.

Ether 3.60 – 3.75 td 1H O-CH (C6 ax)

Axial proton;

shows large

geminal

coupling.

Amine 2.90 – 3.10 Triplet 2H -CH2-NH2

Methylene

adjacent to

primary

amine.

Ring N 2.75 – 2.85 Multiplet 1H N-CH (C3 eq)
Adjacent to

chiral center.

Linker 2.40 – 2.55 Triplet 2H N-CH2-CH2-

Methylene

linking

morpholine N

to ethyl chain.
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Ring N 2.15 – 2.30 Multiplet 2H
N-CH (C3 ax

+ C5)

Remaining

ring protons;

complex

overlap.

Exch. 1.50 – 2.00 Broad s 2H -NH2

Primary

amine

protons (shift

varies with

concentration

/water).

13C NMR Assignments
Aromatic Carbons: 126.0 – 140.0 ppm (4 signals: ipso, ortho, meta, para).

C2 (Benzylic): ~78.0 ppm (Deshielded by O and Ph).

C6 (Ether): ~67.0 ppm.

C3/C5 (Amine Ring): ~52.0 – 60.0 ppm.

Ethyl Chain:

N-CH2: ~58.0 ppm.[1]

CH2-NH2: ~39.0 ppm.[2]

Quality Control & Troubleshooting
Common Impurities

Carbamate Formation: Primary amines react with atmospheric

.

Symptom:[3][4][5][6] New carbonyl peak in 13C NMR (~158 ppm) and broadening of the

signal.
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Fix: Store under Argon/Nitrogen or convert to HCl salt.

Residual Solvent: Check for Methanol (3.49 ppm) or Ethanol if recrystallized.

Validation Checklist
Integration Ratio: Ensure Aromatic (5H) to Benzylic (1H) ratio is exactly 5:1. Deviations

suggest impurity co-elution.

Coupling Check: The Benzylic proton (C2) must show coupling to the C3 protons. If it

appears as a singlet, the ring may have opened or oxidized.

Mass Error: Experimental m/z must be within 5 ppm of calculated mass (207.1492).

References
Morpholine NMR Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds. Springer. (Standard text for assigning diastereotopic
ring protons).
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nervous system stimulants release norepinephrine more potently than they release

dopamine and serotonin." European Journal of Pharmacology. (Provides spectral context for

2-phenylmorpholine scaffolds).

MS Fragmentation of Amines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass
Spectra. University Science Books. (Mechanisms for amine alpha-cleavage).

Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (General

reference for morpholine and ethylamine shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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